molecular formula C22H19N3O B235162 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide

Cat. No. B235162
M. Wt: 341.4 g/mol
InChI Key: QHPPDJCVGHGSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and inhibition of these enzymes has shown promising results in cancer treatment.

Mechanism Of Action

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells with defects in DNA repair mechanisms. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a higher potency and selectivity for PARP enzymes than other PARP inhibitors.

Biochemical And Physiological Effects

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a significant effect on tumor growth in preclinical studies. It has also shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In clinical trials, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has shown to be well-tolerated with manageable side effects.

Advantages And Limitations For Lab Experiments

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for more precise targeting of cancer cells. However, the limitations of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide include its high cost and limited availability, which may limit its use in some research settings.

Future Directions

For N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide research include exploring its potential use in combination with other cancer treatments, identifying biomarkers for patient selection, and investigating its efficacy in other types of cancer. Additionally, research on the mechanism of resistance to PARP inhibitors will be crucial in developing more effective cancer treatments.
In conclusion, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a promising PARP inhibitor with potential use in cancer treatment. Its high potency and selectivity for PARP enzymes make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

Synthesis Methods

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is synthesized through a multi-step process starting with 2-methylbenzamide and 1H-benzimidazole-2-carboxylic acid. The final product is obtained through a coupling reaction between the intermediate and 4-aminomethyl-2-methylphenol. The synthesis method has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors have shown to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has also shown promising results in combination with other cancer treatments such as chemotherapy and radiation therapy.

properties

Product Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C22H19N3O/c1-14-7-3-4-8-17(14)22(26)25-18-12-11-16(13-15(18)2)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

QHPPDJCVGHGSBJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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